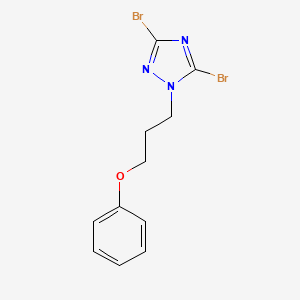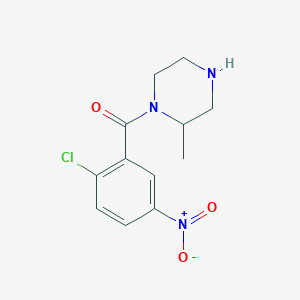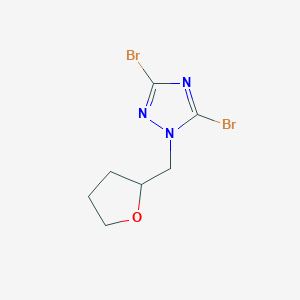
3,5-Dibromo-1-(3-phenoxypropyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-1-(3-phenoxypropyl)-1H-1,2,4-triazole, often referred to as DBPT, is a new, innovative chemical compound with potential applications in a variety of scientific fields. DBPT was first synthesized in 2018 and is composed of a brominated triazole, a phenoxypropyl group and a dibromo group. This unique combination of components gives DBPT a wide range of potential applications. In
Aplicaciones Científicas De Investigación
Synthesis and Functional Material Applications
3,5-Dibromo-1-(3-phenoxypropyl)-1H-1,2,4-triazole and its derivatives have significant applications in the synthesis of functional materials. Yu et al. (2014) described its use in synthesizing N-heterocyclic compounds, which are vital in medicinal chemistry, bio-conjugation, and materials chemistry due to their high biological activity and low toxicity. The synthesis process involves bromination and amination, yielding compounds with potential in various applications, including material science (Yu et al., 2014).
Wang et al. (2020) further elaborated on the synthesis and crystal structure of dibromo-triazoles, emphasizing their wide range of applications in medicine, pesticides, and energetic materials. This study highlights the significance of these compounds as intermediates for further modifications (Wang et al., 2020).
Use in Synthesis of Other Compounds
Klen et al. (2008) introduced 3,5-dibromo-1-(1,1-dioxothietanyl-3)-1,2,4-triazole as a new reagent for preparing substituted thietane 1,1-dioxides, which are essential in various chemical syntheses. This compound allows for the preparation of diverse derivatives with potential uses in chemistry and pharmacology (Klen et al., 2008).
Additionally, Khaliullin et al. (2014) discussed the reactions of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole with NH-azoles, leading to the formation of various 5-azolylmethyl-2-bromo-5,6-dihydrothiazolo[3,2-b]-1,2,4-triazoles. These reactions yield compounds with diverse structures, demonstrating the versatility of 3,5-dibromo-triazoles in synthetic chemistry (Khaliullin et al., 2014).
Propiedades
IUPAC Name |
3,5-dibromo-1-(3-phenoxypropyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br2N3O/c12-10-14-11(13)16(15-10)7-4-8-17-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEXSEWBDGGNJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C(=NC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-1-(3-phenoxypropyl)-1H-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine hydrochloride](/img/structure/B6362665.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362670.png)

![3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362681.png)



![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362706.png)


![1-[(3-Chloro-2-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362722.png)
